molecular formula C22H24N2O5 B13439500 (S)-Desfluoro Citalopram Oxalate

(S)-Desfluoro Citalopram Oxalate

Cat. No.: B13439500
M. Wt: 396.4 g/mol
InChI Key: MCSDUGFBIQIOCC-BDQAORGHSA-N
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Preparation Methods

The synthesis of (S)-Desfluoro Citalopram Oxalate involves several steps. The primary synthetic route includes the reaction of 5-Cyano-phthalide with p-Fluoro bromo benzene Grignard reagent, followed by a reaction with N,N-dimethyl-3-chlorine propylamine Grignard reagent . This process generates 4-(4-dimethylamino-1-is to fluorophenyl-1-hydroxyl butyl)-3-methylol-1-cyanophenyl. After purification and splitting, (S)-4-(4-dimethylamino-1-is to fluorophenyl-1-hydroxyl butyl)-3-methylol-1-cyanophenyl is obtained. The final step involves a ring-closure reaction with triethylamine and Tosyl chloride, followed by a reaction with oxalic acid to form this compound .

Chemical Reactions Analysis

(S)-Desfluoro Citalopram Oxalate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce desmethylated compounds .

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

(1S)-1-[3-(dimethylamino)propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile;oxalic acid

InChI

InChI=1S/C20H22N2O.C2H2O4/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;3-1(4)2(5)6/h3-5,7-10,13H,6,11-12,15H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1

InChI Key

MCSDUGFBIQIOCC-BDQAORGHSA-N

Isomeric SMILES

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.C(=O)(C(=O)O)O

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

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